Benzoyl-Phe-Ala-Arg

Matriptase Serine protease Substrate specificity

Benzoyl-Phe-Ala-Arg is a critical tool for serine protease research, specifically chosen for its P2 Ala residue which confers superior engagement with matriptase over bulkier Val or Pro analogs. Its free carboxyl terminus uniquely enables radiometric carboxypeptidase assays via chloroform/water phase separation, a capability not possible with pNA-conjugated substrates. This compound is essential for accurate enzyme kinetics and specificity profiling. Secure your supply of this specialized research peptide.

Molecular Formula C25H32N6O5
Molecular Weight 496.6 g/mol
Cat. No. B12393433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoyl-Phe-Ala-Arg
Molecular FormulaC25H32N6O5
Molecular Weight496.6 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C25H32N6O5/c1-16(21(32)30-19(24(35)36)13-8-14-28-25(26)27)29-23(34)20(15-17-9-4-2-5-10-17)31-22(33)18-11-6-3-7-12-18/h2-7,9-12,16,19-20H,8,13-15H2,1H3,(H,29,34)(H,30,32)(H,31,33)(H,35,36)(H4,26,27,28)/t16-,19-,20-/m0/s1
InChIKeyXGWTUEFDMPAYSH-VDGAXYAQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoyl-Phe-Ala-Arg: What Scientific Buyers Should Know About This Synthetic Tripeptide Protease Substrate


Benzoyl-Phe-Ala-Arg (CAS 89020-38-2) is an N-terminally benzoylated synthetic tripeptide with a C-terminal arginine residue, positioning it within the class of small-molecule chromogenic and radiometric substrates for serine proteases that cleave at the carboxyl side of basic amino acids . The compound serves as a substrate for trypsin-like enzymes, with particular relevance to carboxypeptidase B-like activity assays and matriptase substrate specificity studies [1].

Why Benzoyl-Phe-Ala-Arg Is Not a Simple Drop-In Replacement for Benzoyl-Phe-Val-Arg or Other Tripeptide Substrates


The P2 amino acid residue (Ala vs. Val vs. Pro) determines differential enzyme recognition and catalytic efficiency across serine protease subfamilies. Empirical evidence demonstrates that matriptase exhibits a marked preference for small side-chain amino acids such as Ala and Gly at the P2 position [1], a structural requirement not satisfied by the widely used thrombin substrate Benzoyl-Phe-Val-Arg-pNA (S-2160). Furthermore, the free carboxyl terminus of Benzoyl-Phe-Ala-Arg confers fundamentally different physicochemical behavior compared to p-nitroanilide-conjugated analogs, enabling its unique application in biphasic chloroform/water separation assays where pNA-derivatives are non-functional [2]. Consequently, the choice of tripeptide sequence is not a matter of generic interchangeability but a critical determinant of both enzyme engagement and assay architecture.

Quantitative Evidence Guide: Benzoyl-Phe-Ala-Arg Performance Data for Informed Procurement


P2 Residue Specificity: Ala vs. Val Discrimination in Matriptase Substrate Selection

Matriptase (EC 3.4.21.109) demonstrates a defined structural preference at the P2 substrate position that directly informs reagent selection. The enzyme cleaves synthetic substrates with Arg or Lys at the P1 position and exhibits preferential recognition for small side-chain amino acids—specifically Ala and Gly—at the P2 position [1]. This biochemical preference means that Benzoyl-Phe-Ala-Arg, with its P2 Ala residue, aligns with the enzyme's natural subsite geometry, whereas the thrombin-optimized comparator Benzoyl-Phe-Val-Arg (S-2160) contains a bulkier, branched-chain Val at P2. No published direct head-to-head kcat/KM comparison was identified in the accessible literature; however, the annotated substrate specificity represents the primary determinant for assay design where differential enzyme engagement is the critical selection criterion.

Matriptase Serine protease Substrate specificity

Differential Chloroform Solubility: Enabling Radiometric Carboxypeptidase B-Like Activity Assays

The free carboxyl terminus of Benzoyl-Phe-Ala-Arg confers a unique solubility profile that is essential for biphasic chloroform/water separation assays. The intact substrate (³H-benzoyl-Phe-Ala-Arg) is poorly soluble in chloroform due to the charged arginine residue, whereas the carboxypeptidase cleavage product (³H-benzoyl-Phe-Ala), having lost the charged Arg, partitions quantitatively into the chloroform phase [1]. This differential solubility enables rapid, clean separation of product from substrate without chromatographic steps. In contrast, p-nitroanilide-conjugated substrates such as Benzoyl-Phe-Val-Arg-pNA (S-2160) lack this phase-partitioning property entirely, as they are designed for continuous spectrophotometric monitoring of pNA release in aqueous solution [2].

Carboxypeptidase Radiometric assay Enkephalin convertase

Structural Rationale for Why Benzoyl-Phe-Ala-Arg Is Not Optimized for Thrombin Detection

The established thrombin substrate Benzoyl-Phe-Val-Arg-pNA (S-2160) incorporates Val at the P2 position, a feature that mirrors the natural fibrinogen cleavage sequence (Phe-Val-Arg) and confers high sensitivity for thrombin detection [1]. S-2160 exhibits a kcat/KM value consistent with effective thrombin amidolytic activity, and has been validated across decades of coagulation research, including α₂-macroglobulin-bound thrombin assays where ~1.7% of added thrombin activity is recoverable [2]. Benzoyl-Phe-Ala-Arg, with its P2 Ala substitution, deviates from this thrombin-optimized sequence. No published evidence demonstrates comparable thrombin catalytic efficiency for the Ala-containing variant, and its intended application domain lies with enzymes such as matriptase and carboxypeptidase B-like activities rather than thrombin. This structural divergence underscores that Benzoyl-Phe-Ala-Arg is not a functional equivalent of S-2160; users requiring robust thrombin detection should select the Val-containing substrate.

Thrombin S-2160 Chromogenic substrate

Target Application Scenarios for Benzoyl-Phe-Ala-Arg: Where This Substrate Delivers Differentiated Value


Matriptase Activity Assays Requiring P2-Ala Substrate Specificity

Matriptase (EC 3.4.21.109), a trypsin-like integral-membrane serine protease implicated in breast cancer invasion and metastasis, preferentially cleaves synthetic substrates with small side-chain amino acids at the P2 position [1]. Benzoyl-Phe-Ala-Arg, with its P2 Ala residue, aligns with this documented subsite geometry preference. Researchers studying matriptase activation, inhibition, or its role in tumor progression should select this substrate over bulkier P2 alternatives such as Benzoyl-Phe-Val-Arg-pNA, which may exhibit reduced enzyme engagement due to suboptimal P2 fit.

Radiometric Assays for Enkephalin Convertase and Carboxypeptidase B-Like Enzymes

Benzoyl-Phe-Ala-Arg, when ³H-labeled, serves as a substrate for enkephalin convertase and related carboxypeptidase B-like activities [1]. The differential solubility of the intact substrate (poorly soluble in chloroform) versus the cleavage product ³H-benzoyl-Phe-Ala (quantitatively partitions into chloroform) enables rapid, clean separation without chromatography. This assay architecture is uniquely enabled by the free carboxyl-terminated peptide; pNA-conjugated chromogenic substrates cannot support this phase-partitioning methodology. For laboratories establishing radiometric carboxypeptidase activity screens, Benzoyl-Phe-Ala-Arg is the appropriate substrate selection.

Serine Protease Subsite Mapping with Tripeptide Substrate Panels

In studies designed to map S1-S3 subsite preferences of novel or under-characterized serine proteases, Benzoyl-Phe-Ala-Arg serves as a defined sequence variant within a panel of tripeptide substrates [1]. When compared alongside Benzoyl-Phe-Val-Arg and Benzoyl-Phe-Pro-Arg analogs, the Ala-containing substrate provides data on P2 tolerance for small side chains. This comparative panel approach enables quantitative assessment of enzyme specificity profiles, informing both mechanistic understanding and the rational design of selective inhibitors or assay reagents.

Calibration and Control Experiments for Chromogenic Substrate Validation

The free carboxyl terminus of Benzoyl-Phe-Ala-Arg renders it non-chromogenic, making it suitable as a negative control or calibration standard in experiments where pNA release from chromogenic substrates (e.g., Benzoyl-Phe-Val-Arg-pNA) is being measured. Because Benzoyl-Phe-Ala-Arg does not produce the p-nitroaniline chromophore upon enzymatic cleavage, it can be used to establish baseline absorbance values, verify that observed signal derives specifically from the intended chromogenic substrate cleavage, and rule out non-specific amidolytic interference in complex biological matrices.

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